Glipizide-d11
Description
Properties
IUPAC Name |
5-methyl-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)/i2D2,3D2,4D2,5D2,6D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJXGWJIGJFDTL-KVEFGMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=C(N=C3)C)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Isotopic Purity of Glipizide-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Glipizide-d11, a deuterated analog of the anti-diabetic drug Glipizide. This compound is crucial as an internal standard for the quantification of glipizide in biological samples using mass spectrometry-based methods.[1][2] The accuracy of such quantitative analyses depends heavily on the precise characterization of the internal standard, particularly its isotopic purity. This document outlines the definition of isotopic purity, presents available data from commercial suppliers, and details the experimental protocols used for its determination.
Understanding Isotopic Purity in Deuterated Compounds
For a deuterated active pharmaceutical ingredient (API) or internal standard, "purity" encompasses not only the absence of chemical contaminants but also the isotopic integrity of the molecule.[3] It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[3] This results in the presence of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., containing d10, d9, d8, etc., instead of the intended d11).
Key terms to understand include:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For example, 99.5% deuterium enrichment means that at any given labeled site, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[3]
-
Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are precisely d11).[3]
-
Isotopic Purity: This term is often used more broadly to describe the overall deuterium incorporation. It can refer to the sum of all deuterated forms or the abundance of the primary isotopologue. For this compound, suppliers often specify this as the percentage of all deuterated forms (d1 to d11).[1]
Quantitative Data Summary
The isotopic and chemical purity of this compound can vary between manufacturers and even between different lots. The following table summarizes the purity specifications from several commercial suppliers. It is critical for researchers to consult the batch-specific Certificate of Analysis (CoA) for precise data.[4]
| Supplier | Purity Specification | Method | Notes |
| Cayman Chemical | ≥98% deuterated forms (d1-d11) | Not Specified | This value represents the total percentage of molecules containing at least one deuterium atom.[1] |
| MedchemExpress | 96.36% | Not Specified | Likely refers to the isotopic purity or a combination of isotopic and chemical purity.[5] |
| LGC Standards | >95% | HPLC | This is a measure of chemical purity by HPLC, not isotopic purity.[6] |
| CymitQuimica | Min. 95% | Not Specified | The nature of this purity (isotopic or chemical) is not explicitly defined.[7] |
| Clearsynth | Not less than 90% | HPLC | This is a measure of chemical purity by HPLC, not isotopic purity.[8] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[9]
High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for assessing isotopic purity.[10] HRMS, in particular, provides the necessary resolution to distinguish between the various H/D isotopologues.[11][12]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[11] This step separates the deuterated compound from any chemical impurities.
-
Mass Spectrometric Analysis: The eluent from the LC column is introduced into a high-resolution mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode.[11][13]
-
Data Acquisition: The mass spectrometer acquires a full scan mass spectrum of the this compound peak. The high resolution allows for the clear identification of the monoisotopic peaks for the unlabeled compound (d0) and all deuterated isotopologues (d1 through d11).
-
Data Analysis: The isotopic purity is calculated based on the relative abundance of the ion signals for each isotopologue. The percentage of each species (d0, d1...d11) is determined by integrating the area of its corresponding mass peak.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information to MS, confirming the positions of deuterium labeling and quantifying the overall isotopic enrichment.[9]
Methodology:
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated NMR solvent that does not have signals interfering with the analyte's signals.
-
¹H-NMR Analysis: Proton NMR is exceptionally precise for measuring the small amounts of residual hydrogen at the deuterated positions.[3] By comparing the integration of a residual proton signal at a labeled site to the integration of a proton signal at an unlabeled site within the same molecule, the percentage of deuterium incorporation at that specific position can be calculated.
-
²H-NMR Analysis: Deuterium NMR can also be performed to directly observe the signals from the deuterium atoms, confirming their locations on the molecular structure.
-
Data Analysis: The isotopic enrichment is determined by analyzing the relative integrals of the proton signals in the ¹H-NMR spectrum. This provides a highly accurate measure of the extent of deuteration.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound's isotopic purity.
Caption: Workflow for Isotopic Purity Determination of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS 1189426-07-0 | LGC Standards [lgcstandards.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. clearsynth.com [clearsynth.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Glipizide-d11 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Glipizide-d11, focusing on its application as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the anti-diabetic drug glipizide. It covers the fundamental principles of internal standardization, the pharmacological context of glipizide, and detailed bioanalytical methodologies.
The Principle of Internal Standardization in Mass Spectrometry
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. However, the analytical process is susceptible to variations that can affect results. These include inconsistencies during sample preparation (e.g., extraction, evaporation) and fluctuations in instrument performance (e.g., injection volume, ionization efficiency).[1][2]
An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample before processing.[1] The IS is chosen to be chemically and physically similar to the analyte of interest. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for procedural variations.
This compound as the Gold Standard Internal Standard
The ideal IS is a stable isotope-labeled version of the analyte.[1][3] this compound is the deuterated form of glipizide, where eleven hydrogen atoms are replaced with deuterium. This substitution makes it the preferred IS for glipizide analysis for several key reasons:
-
Near-Identical Physicochemical Properties : this compound exhibits the same extraction recovery, chromatographic retention time, and ionization response as glipizide.[4] This ensures that any loss or signal variation experienced by the analyte is mirrored by the IS.
-
Co-elution : It co-elutes with glipizide from the liquid chromatography column, meaning both compounds enter the mass spectrometer's ion source at the same time and are subjected to the same matrix effects (ion suppression or enhancement).[4]
-
Mass Distinction : Despite its chemical similarity, this compound has a higher mass than glipizide. This mass difference allows the mass spectrometer to detect and differentiate the two compounds, which is essential for quantification.
The use of a SIL-IS like this compound compensates for measurement errors and enhances the accuracy, precision, and robustness of the analytical method.[4]
Pharmacological Mechanism of Action: Glipizide
To appreciate the context of its measurement, it is essential to understand the mechanism of action of glipizide. Glipizide is a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[5] Its primary function is to stimulate insulin release from the pancreatic β-cells.[5][6]
The key steps are as follows:
-
Binding to SUR1 : Glipizide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells.[6][7]
-
Channel Closure : This binding event causes the KATP channel to close.[5]
-
Membrane Depolarization : The closure of the KATP channel prevents potassium ions from leaving the cell, leading to a buildup of positive charge and depolarization of the cell membrane.[5][7]
-
Calcium Influx : The change in membrane potential triggers the opening of voltage-gated calcium channels.[7]
-
Insulin Exocytosis : The resulting influx of calcium ions into the cell stimulates the fusion of insulin-containing granules with the cell membrane, leading to the secretion of insulin into the bloodstream.[6][7]
Glipizide also has extrapancreatic effects, such as enhancing glucose uptake in skeletal muscle and increasing the sensitivity of insulin receptors.[6]
Experimental Protocol for Bioanalysis
The following section outlines a typical LC-MS/MS method for the quantification of glipizide in human plasma using this compound as the internal standard.
3.1. Sample Preparation
A protein precipitation method is commonly used for its simplicity and speed.
-
Aliquoting : Transfer 200 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Spiking : Add a fixed amount of this compound working solution to all samples except for the blank matrix.
-
Precipitation : Add 600 µL of methanol (or acetonitrile) to precipitate plasma proteins.[8]
-
Vortexing : Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer : Carefully transfer the supernatant to a new tube or vial.
-
Injection : Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
3.2. LC-MS/MS Conditions
The conditions below are representative and may be optimized for specific instrumentation.
| Parameter | Typical Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 2 - 4 minutes |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Glipizide) | m/z 446.1 → 321.0[8][9] |
| MRM Transition (this compound) | m/z 457.1 → 332.0 (approximate, based on +11 Da) |
| Dwell Time | 200 msec[10] |
| Source Temperature | 500 °C[10] |
Quantitative Data and Method Validation
A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The use of this compound contributes to achieving the stringent criteria for linearity, accuracy, precision, and stability.
Table 1: Representative Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity (Calibration Curve) | ||
| Concentration Range | - | 10 - 1500 ng/mL[9] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy & Precision | ||
| Intra-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -7.0% to 4.6%[8] |
| Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10%[8] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery & Matrix Effect | ||
| Extraction Recovery | Consistent and reproducible | ~75-99%[10][11] |
| Matrix Factor | 0.85 - 1.15 | Within acceptable limits |
| Stability | ||
| Freeze-Thaw Stability | %Change within ±15% | Stable |
| Short-Term (Bench-Top) Stability | %Change within ±15% | Stable[12] |
| Long-Term Storage Stability | %Change within ±15% | Stable[12] |
| Post-Preparative Stability | %Change within ±15% | Stable[12] |
RE: Relative Error; RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification.
Conclusion
This compound does not have a pharmacological mechanism of action; its "action" is purely analytical. As a stable isotope-labeled internal standard, it is an indispensable tool in the bioanalysis of glipizide. Its chemical similarity and mass difference enable it to effectively correct for variations inherent in sample preparation and LC-MS/MS analysis. The implementation of this compound in a validated method ensures the generation of highly accurate and precise data, which is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies in the drug development process.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. scispace.com [scispace.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. texilajournal.com [texilajournal.com]
- 5. What is the mechanism of Glipizide? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Glipizide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. Simultaneous quantification of metformin and glipizide in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Glipizide-d11
This technical guide provides a comprehensive overview of the physical and chemical properties of Glipizide-d11, a deuterated analog of the sulfonylurea drug Glipizide. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Glipizide. The introduction of deuterium atoms provides a distinct mass spectrometric signature, allowing for accurate quantification of the non-deuterated drug.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆D₁₁N₅O₄S | |
| Molecular Weight | 456.60 g/mol | |
| CAS Number | 1189426-07-0 | |
| Melting Point | 204 °C | |
| Boiling Point | Not available | |
| pKa | Estimated to be slightly higher than Glipizide's pKa of 5.9 | |
| Appearance | White to off-white solid |
Table 2: Solubility Profile of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Ethyl Acetate | Slightly soluble |
| Water | Insoluble |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial methods and can be adapted for specific laboratory settings.
Determination of Melting Point
The melting point of this compound can be determined using the capillary melting point method.
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is ramped at a rate of 1-2 °C per minute.
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded.
-
The procedure is repeated at least twice for accuracy.
-
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
The suspension is allowed to settle.
-
An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solids.
-
-
Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Synthesis and Analysis
Synthetic Workflow
The synthesis of this compound follows a similar pathway to that of Glipizide, with the key difference being the use of a deuterated starting material, cyclohexylamine-d11. A general synthetic workflow is presented below.
A Comprehensive Technical Guide to Glipizide-d11: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential technical information on Glipizide-d11, a deuterated internal standard for the quantification of the anti-diabetic drug Glipizide. This document outlines critical safety data, handling precautions, and the mechanistic action of Glipizide, offering a vital resource for laboratory and drug development settings.
Core Data Presentation
For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1189426-07-0 | [1][2] |
| Molecular Formula | C₂₁H₁₆D₁₁N₅O₄S | [1] |
| Molecular Weight | 456.6 g/mol | [1][2] |
| Appearance | A solid | [1] |
| Purity | ≥98% deuterated forms (d₁-d₁₁) | [1] |
| Solubility | DMSO: Slightly soluble, Ethyl Acetate: Slightly soluble | [1] |
| Melting Point | Undetermined | [3] |
| Boiling Point | Undetermined | [3] |
| Stability | ≥ 4 years when stored at -20°C | [1] |
Table 2: Toxicological Information
| Data Point | Value | Source |
| Acute Oral Toxicity (Glipizide) | LD50 > 4 g/kg in all species tested | [4] |
| Lowest Published Toxic Dose (TDLo) (Glipizide) | 379 μg/kg (oral, child) | [5] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) | [3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | [3] |
| Skin Sensitization | May cause an allergic skin reaction (Category 1) | [6] |
Handling and Safety Precautions
This compound is intended for research use only and is not for human or veterinary use.[1] Adherence to proper laboratory safety protocols is essential when handling this compound.
Engineering Controls: Handle in a well-ventilated space, preferably within a fume hood or under a dust control hood.[7] Ensure adequate ventilation to minimize exposure.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[8]
-
Hand Protection: Use protective gloves, such as nitrile or neoprene gloves.[7]
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[6]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment, such as a P3 filter respirator.[6][7]
General Hygiene Measures: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6]
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms occur.[7][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical advice.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[7][8]
Storage and Disposal: Store in a tightly closed container at -20°C.[1] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not allow the substance to enter sewers or surface/ground water.[3]
Mechanism of Action: Signaling Pathway
Glipizide, and by extension its deuterated form, primarily functions by stimulating insulin release from pancreatic β-cells.[9][10] This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[11][12] The following diagram illustrates this signaling pathway.
Experimental Protocols
This compound is primarily utilized as an internal standard for the quantification of Glipizide in biological samples by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] While specific, detailed experimental protocols are often developed and validated in-house by individual research laboratories, the general workflow for such an analysis is outlined below.
General Workflow for Quantification of Glipizide using this compound by LC-MS
Methodology Outline:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of Glipizide and a fixed concentration of this compound.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, serum).
-
Aliquot a specific volume of the sample.
-
Add a precise amount of this compound internal standard solution.
-
Perform an extraction procedure to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like acetonitrile or a liquid-liquid extraction.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for the LC separation.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Separate Glipizide and this compound from other components using a suitable analytical column (e.g., a C18 column).
-
Detect and quantify the parent and daughter ions of both Glipizide and this compound using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Glipizide to this compound against the concentration of the calibration standards.
-
Determine the concentration of Glipizide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This guide provides a foundational understanding of the safety, handling, and application of this compound for research professionals. Always refer to the most current Safety Data Sheet provided by the supplier before use and ensure all laboratory activities are conducted in accordance with established safety protocols.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fermion.fi [fermion.fi]
- 8. lgcstandards.com [lgcstandards.com]
- 9. Glipizide - Wikipedia [en.wikipedia.org]
- 10. GoodRx - Error [blocked.goodrx.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Glipizide Mechanism of Action – My Endo Consult [myendoconsult.com]
The Pivotal Role of Glipizide-d11 in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of Glipizide-d11 in the pharmacokinetic analysis of glipizide, a widely prescribed oral hypoglycemic agent. The use of stable isotope-labeled internal standards, such as this compound, is paramount for the development of robust, accurate, and precise bioanalytical methods, which are essential in drug development and bioequivalence studies.
Introduction to Pharmacokinetic Studies and the Imperative for Internal Standards
Pharmacokinetic (PK) studies are fundamental to drug development, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of drug concentrations in biological matrices is the cornerstone of these studies. However, the complexity of biological samples and the multi-step nature of analytical procedures can introduce variability. To correct for these potential errors, an internal standard (IS) is incorporated into the analytical workflow.
An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. A stable isotope-labeled version of the analyte, such as this compound, represents the gold standard for use as an internal standard in mass spectrometry-based assays.
This compound: Properties and Rationale for Use
This compound is a deuterated form of glipizide, where eleven hydrogen atoms have been replaced with deuterium atoms. This substitution results in an increase in the molecular weight of the molecule without significantly altering its chemical properties.
| Property | Glipizide | This compound |
| Chemical Formula | C21H27N5O4S | C21H16D11N5O4S |
| Molecular Weight | 445.5 g/mol | ~456.6 g/mol |
| Chemical Structure | Identical (apart from isotopes) | Identical (apart from isotopes) |
| Physicochemical Properties | Similar to this compound | Similar to Glipizide |
The key advantages of using this compound as an internal standard in pharmacokinetic studies of glipizide are:
-
Similar Extraction Recovery: this compound exhibits nearly identical extraction recovery to glipizide from biological matrices, effectively compensating for any analyte loss during sample preparation.
-
Co-elution in Chromatography: Due to their similar physicochemical properties, glipizide and this compound co-elute during liquid chromatography, which helps to mitigate matrix effects.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard by mass spectrometry without mutual interference.
Experimental Protocols for Glipizide Quantification using this compound
The quantification of glipizide in biological samples, typically plasma or serum, using this compound as an internal standard generally involves sample preparation, liquid chromatography separation, and tandem mass spectrometry detection (LC-MS/MS).
Sample Preparation
The goal of sample preparation is to extract glipizide and this compound from the biological matrix and remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous plasma into an immiscible organic solvent.
A typical LLE protocol might involve the following steps:
-
Addition of a known concentration of this compound working solution to a plasma sample.
-
Addition of a buffer to adjust the pH.
-
Addition of an organic extraction solvent (e.g., ethyl acetate).
-
Vortexing to ensure thorough mixing and extraction.
-
Centrifugation to separate the aqueous and organic layers.
-
Evaporation of the organic layer to dryness.
-
Reconstitution of the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate glipizide and this compound from other components in the extracted sample.
| Parameter | Typical Conditions |
| Column | C8 or C18 analytical column (e.g., 50 x 2.0 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium acetate in water/methanol)[1] |
| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile)[1] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 50 °C[1] |
| Injection Volume | 20 µL[1] |
A gradient elution is often used to achieve optimal separation and peak shape.[1]
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is used for the detection and quantification of glipizide and this compound. Electrospray ionization (ESI) in the positive ion mode is commonly used.[1] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
MRM Transitions: In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Glipizide | 446.1 | 321.0 |
| This compound | ~457.2 | ~332.0 (inferred) |
Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern and should be optimized during method development.
Data Presentation: Pharmacokinetic Parameters of Glipizide
The use of this compound as an internal standard allows for the accurate determination of glipizide's pharmacokinetic parameters. The following tables summarize key pharmacokinetic parameters of glipizide from studies in healthy volunteers. While these studies may not have all explicitly stated the use of this compound, they represent typical values obtained using robust bioanalytical methods where a suitable internal standard is essential.
Table 1: Pharmacokinetic Parameters of Glipizide in Healthy Volunteers (Single 5 mg Oral Dose) [2]
| Parameter | Test Preparation (Mean ± SD) | Reference Preparation (Mean ± SD) |
| Cmax (µg/L) | 251.25 ± 61.94 | 240.13 ± 52.43 |
| Tmax (h) | 3.35 ± 1.22 | 3.38 ± 1.35 |
| AUC0-tn (µg·h/L) | 1561.44 ± 475.73 | 1588.82 ± 507.40 |
| t1/2 (h) | 4.85 ± 1.39 | 5.08 ± 1.76 |
Table 2: Pharmacokinetic Parameters of Glipizide in Healthy vs. Diabetic Volunteers (Single 5 mg Oral Dose)
| Parameter | Healthy Volunteers (Mean ± SD) | Diabetic Volunteers (Mean ± SD) |
| AUC0-∞ (ng·h/mL) | 1878 ± 195 | 1723 ± 138 |
| t1/2 (h) | 3.04 ± 0.27 | 2.98 ± 0.16 |
| Clearance (mL/min/kg) | 0.59 ± 0.06 | 0.64 ± 0.05 |
Mandatory Visualizations
Glipizide's Mechanism of Action
Glipizide exerts its hypoglycemic effect by stimulating insulin release from pancreatic β-cells. This process is initiated by the binding of glipizide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.
Caption: Glipizide signaling pathway in pancreatic β-cells.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study of glipizide utilizing this compound as an internal standard.
Caption: Experimental workflow for a glipizide pharmacokinetic study.
Conclusion
This compound is an indispensable tool in the pharmacokinetic evaluation of glipizide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is crucial for regulatory submissions and for advancing our understanding of the clinical pharmacology of glipizide. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Improving natural products identification through molecular features-oriented precursor ion selection and targeted MS/MS analysis: a case study of Zhi-Ke-Yang-Yin capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Deuterium Labeling in Glipizide-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glipizide-d11, a deuterated analog of the anti-diabetic drug Glipizide. The strategic placement of eleven deuterium atoms on the cyclohexyl ring makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily serving as a stable isotope-labeled internal standard for bioanalytical quantification.
Core Concepts of Deuterium Labeling
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H). However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can manifest as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug metabolism, this can lead to altered pharmacokinetic profiles, potentially enhancing metabolic stability. For its application as an internal standard, the key advantages of deuterium labeling are the minimal impact on chromatographic retention time and ionization efficiency, coupled with a distinct mass shift that allows for clear differentiation from the unlabeled analyte in mass spectrometry.
This compound: Structure and Labeling
This compound is specifically labeled with eleven deuterium atoms on the cyclohexyl moiety.
Chemical Name: N-[2-[4-[[[(cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-amino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-2-pyrazinecarboxamide
Molecular Formula: C₂₁H₁₆D₁₁N₅O₄S
Molecular Weight: Approximately 456.60 g/mol
The strategic placement of the deuterium atoms on the cyclohexyl ring, a site of metabolism for Glipizide, ensures that the label is retained in the major metabolites, making it an excellent internal standard for comprehensive pharmacokinetic analysis.
Data Presentation
The following tables summarize the key quantitative data for this compound and its unlabeled counterpart, Glipizide.
| Parameter | Glipizide | This compound |
| CAS Number | 29094-61-9 | 1189426-07-0 |
| Molecular Formula | C₂₁H₂₇N₅O₄S | C₂₁H₁₆D₁₁N₅O₄S[1] |
| Molecular Weight | 445.55 g/mol | 456.60 g/mol [1] |
| Isotopic Purity | Not Applicable | ≥98% deuterated forms (d₁-d₁₁)[2] |
Table 1: Physicochemical Properties of Glipizide and this compound
| Parameter | Value |
| Chromatographic System | Ultra Performance Liquid Chromatography (UPLC) |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[1] |
| Mobile Phase | Gradient elution with methanol and water |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Triple Quadrupole |
| MRM Transition (Glipizide) | m/z 446.1 → 321.0[1] |
| MRM Transition (this compound) | Theoretically m/z 457.2 → 321.0 (Precursor ion adjusted for +11 Da) |
Table 2: Representative LC-MS/MS Parameters for the Analysis of Glipizide using this compound as an Internal Standard (Note: The MRM transition for this compound is a theoretical value based on the mass shift and may require optimization).
Experimental Protocols
Synthesis of this compound
Bioanalytical Method using this compound as an Internal Standard
The following is a representative protocol for the quantification of Glipizide in human plasma using this compound as an internal standard, based on established LC-MS/MS methods for Glipizide.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic System: UPLC system.
-
Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of Glipizide and this compound from endogenous plasma components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI positive mode.
-
MRM Transitions:
-
Glipizide: m/z 446.1 → 321.0[1]
-
This compound: m/z 457.2 → 321.0 (or other optimized product ion).
-
-
Data Analysis: The concentration of Glipizide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from known concentrations of Glipizide.
Mandatory Visualizations
Glipizide Signaling Pathway
Caption: Glipizide's mechanism of action in pancreatic β-cells.
Experimental Workflow for Bioanalysis
Caption: Workflow for Glipizide quantification in plasma.
Glipizide Metabolic Pathway
Caption: Major metabolic pathway of Glipizide.
References
Glipizide-d11: A Comprehensive Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Glipizide-d11, a deuterium-labeled analog of the anti-diabetic drug Glipizide. It details its properties, mechanism of action, and, most importantly, its critical role as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Glipizide. This guide offers detailed experimental protocols and validated performance data essential for researchers in pharmacology, toxicology, and clinical drug development.
Introduction to Glipizide and the Role of Stable Isotope-Labeled Internal Standards
Glipizide is a second-generation sulfonylurea drug widely prescribed for the management of type 2 diabetes mellitus.[1][2][3] It primarily functions by stimulating the release of insulin from pancreatic β-cells.[1][2][3][4] Accurate quantification of Glipizide in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays. This compound, with eleven deuterium atoms incorporated into its structure, is an ideal internal standard for Glipizide analysis.[5][6][7] It shares nearly identical physicochemical properties with the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variations in instrument response.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized below, highlighting its suitability as an internal standard.
| Property | Value |
| Chemical Name | N-(4-(N-((Cyclohexyl-d11)carbamoyl)sulfamoyl)phenethyl)-5-methylpyrazine-2-carboxamide |
| Synonyms | Glipizide (cyclohexyl-d11) |
| CAS Number | 1189426-07-0[5][6][8] |
| Molecular Formula | C₂₁H₁₆D₁₁N₅O₄S[5][8] |
| Molecular Weight | 456.60 g/mol [5][8] |
| Purity | ≥98% deuterated forms (d₁-d₁₁)[6] |
Mechanism of Action of Glipizide
Glipizide exerts its hypoglycemic effect by modulating insulin secretion from pancreatic β-cells. The process is initiated by its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[4] This binding event closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺). Elevated intracellular calcium concentrations trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[1][2][4][9]
Caption: Glipizide's mechanism of action in pancreatic β-cells.
Bioanalytical Method: Quantification of Glipizide in Human Plasma
The following protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glipizide in human plasma, utilizing this compound as the internal standard.
References
- 1. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Glipizide? [synapse.patsnap.com]
- 3. Glipizide - Wikipedia [en.wikipedia.org]
- 4. Glipizide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vivanls.com [vivanls.com]
- 9. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: High-Throughput Quantification of Glipizide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glipizide in human plasma. The method utilizes Glipizide-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method was developed to provide a reliable and efficient analytical solution for researchers, scientists, and drug development professionals.
Introduction
Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus. It primarily acts by stimulating insulin secretion from pancreatic β-cells. Accurate and precise measurement of Glipizide concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Glipizide in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Glipizide reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Stock and Working Solutions
-
Glipizide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glipizide reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Glipizide Working Solutions: Prepare a series of working solutions by serially diluting the Glipizide stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly. For blank samples, add 20 µL of 50:50 (v/v) methanol:water.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| MRM Transitions | Analyte |
| Glipizide | |
| This compound |
Note: The MRM transition for this compound is logically deduced based on the known fragmentation of Glipizide and the location of the deuterium labels on the cyclohexyl ring.
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Glipizide in human plasma. The use of a deuterated internal standard ensured high accuracy and precision by compensating for matrix effects and variability in sample processing.
Table 3: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy (QC Samples) | |
| LLOQ (1 ng/mL) | Precision (%CV) < 15, Accuracy ±15% |
| Low QC (3 ng/mL) | Precision (%CV) < 10, Accuracy ±10% |
| Mid QC (100 ng/mL) | Precision (%CV) < 10, Accuracy ±10% |
| High QC (800 ng/mL) | Precision (%CV) < 10, Accuracy ±10% |
| Recovery | |
| Glipizide | > 85% |
| This compound | > 85% |
| Matrix Effect | |
| Normalized Matrix Factor | 0.95 - 1.05 |
The data presented in this table is representative of typical performance and should be confirmed during in-house validation.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Glipizide analysis.
Caption: Logical relationship of method development components.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Glipizide in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for routine analysis in a regulated bioanalytical laboratory. This method can be a valuable tool for researchers and scientists involved in the development and clinical evaluation of Glipizide.
Application Note: High-Throughput Analysis of Glipizide and Glipizide-d11 in Human Plasma by UPLC-MS/MS
Abstract
This application note describes a rapid, sensitive, and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Glipizide and its deuterated internal standard, Glipizide-d11, in human plasma. This method is suitable for high-throughput pharmacokinetic and bioequivalence studies. The sample preparation involves a simple protein precipitation step, followed by a fast chromatographic separation on a C18 reversed-phase column. The total run time is approximately 1.0 minute, allowing for the analysis of a large number of samples in a short period.
Introduction
Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus. Accurate and precise measurement of Glipizide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and improving the accuracy and precision of the assay. This application note provides a detailed protocol for the separation and quantification of Glipizide and this compound using UPLC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Glipizide reference standard
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTrap 5500)
-
Analytical Column: Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size[1][2]
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm[1][2] |
| Mobile Phase A | 10 mmol/L Ammonium Acetate in Water with 0.2% Formic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min[1][2] |
| Gradient | A gradient profile can be optimized, but an isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B can be a starting point.[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Total Run Time | ~1.0 minute[1][2] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][4] |
| MRM Transitions | Glipizide: m/z 446.1 → 321.0[1][2] This compound: m/z 457.2 → 332.1 (Predicted) |
| Dwell Time | 200 ms |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: MS parameters may require optimization for the specific instrument used.
Data Presentation
The following tables summarize the key quantitative data for the analysis of Glipizide.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Glipizide | 446.1 | 321.0[1][2] | ~0.7 |
| This compound | 457.2 (Predicted) | 332.1 (Predicted) | ~0.7 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 1,500 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] |
| Accuracy | Within ±15% of nominal concentration |
| Precision (CV%) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the UPLC-MS/MS analysis of Glipizide.
Conclusion
The UPLC-MS/MS method described in this application note is highly suitable for the quantitative determination of Glipizide in human plasma for high-throughput applications. The simple sample preparation procedure and short chromatographic run time contribute to the efficiency of the method. The use of a deuterated internal standard ensures the accuracy and reliability of the results. This method can be readily implemented in clinical and research laboratories for pharmacokinetic and bioequivalence studies of Glipizide.
References
- 1. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of raw material variability of glipizide on the in vitro dissolution rate and in vivo bioavailability performance: The importance of particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Glipizide in Human Plasma using Glipizide-d11 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus. Accurate quantification of Glipizide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. Glipizide-d11, a deuterated analog of Glipizide, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.
This application note provides a detailed protocol for the sensitive and selective quantification of Glipizide in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard. The method utilizes protein precipitation for sample cleanup and Multiple Reaction Monitoring (MRM) for detection.
Experimental Protocols
Materials and Reagents
-
Glipizide reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and calibration standards on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) into each plasma sample, except for blank controls.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
A typical set of LC parameters is outlined below. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). Key parameters should be optimized by infusing standard solutions of Glipizide and this compound.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Data Presentation
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for Glipizide and its internal standard, this compound. Since this compound has 11 deuterium atoms, its precursor ion mass is expected to be 11 Da higher than that of unlabeled Glipizide. The fragmentation pattern, however, often results in a common product ion or a product ion with the same mass shift if the deuterium atoms are not on the fragmented portion. Commonly, the most intense and stable fragment is chosen for quantification.
Table 1: Optimized Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) |
| Glipizide | 446.1 / 446.2 | 321.0 / 321.1 | 200 |
| This compound (IS) | 457.1 | 321.0 / 321.1 | 200 |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The transition for Glipizide (446.1 → 321.0) is well-documented.[1][2][3] The precursor ion for this compound is calculated by adding 11 Da to the mass of Glipizide. The product ion often remains the same if the deuterium labels are on the part of the molecule that is lost during fragmentation.[4] It is critical to confirm these transitions by direct infusion of the this compound standard.
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
MRM Detection Principle
The principle of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by filtering for a specific precursor ion and a characteristic product ion. The diagram below outlines this logical relationship for this compound.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantification of Glipizide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations during the analytical process. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings for the routine analysis of Glipizide.
References
- 1. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. LCMSMS - Different Precursor Ion but Same Product Ion? - Chromatography Forum [chromforum.org]
Application Note: High-Throughput Bioanalytical Method for Glipizide in Preclinical Plasma Samples using UPLC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of glipizide in preclinical plasma samples. The method utilizes glipizide-d11 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis in drug discovery and preclinical pharmacokinetic studies. The method has been validated for linearity, accuracy, precision, and recovery.
Introduction
Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. It primarily acts by stimulating insulin secretion from pancreatic β-cells. Preclinical studies are essential to understand the pharmacokinetics, efficacy, and safety of glipizide. A reliable bioanalytical method is crucial for the accurate determination of glipizide concentrations in biological matrices from these studies. This application note describes a validated UPLC-MS/MS method using this compound as the internal standard, which offers high selectivity and sensitivity for the analysis of glipizide in small-volume plasma samples.
Experimental
Materials and Reagents
-
Glipizide and this compound reference standards were of high purity (≥98%).
-
HPLC-grade methanol and acetonitrile were used for mobile phase and sample preparation.
-
Formic acid (reagent grade) was used as a mobile phase additive.
-
Control rat plasma (K2EDTA) was used for the preparation of calibration standards and quality control samples.
Instrumentation
-
A UPLC system coupled with a triple quadrupole mass spectrometer was used for analysis.
-
Chromatographic separation was achieved on a C18 analytical column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[1]
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve glipizide and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the glipizide primary stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve the final working concentration.
Protocols
Preparation of Calibration Standards and Quality Control (QC) Samples
-
To prepare the calibration standards, spike appropriate amounts of the glipizide working standard solutions into blank rat plasma to achieve final concentrations ranging from 5 to 2000 ng/mL.
-
Prepare quality control (QC) samples in the same manner at three concentration levels: Low QC (LQC, 15 ng/mL), Medium QC (MQC, 150 ng/mL), and High QC (HQC, 1500 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of ice-cold methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Method
UPLC Conditions:
| Parameter | Value |
| Column | Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 90% B over 1.5 min, hold for 0.5 min, return to 30% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 3 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Glipizide | 446.1 | 321.0 | 30 | 15 |
| This compound (IS) | 457.2 | 321.0 | 30 | 15 |
Data Presentation
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 15 | ≤ 10 | ≤ 12 | 90 - 110 |
| MQC | 150 | ≤ 8 | ≤ 10 | 92 - 108 |
| HQC | 1500 | ≤ 7 | ≤ 9 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 15 | 92.5 | 95.1 |
| MQC | 150 | 94.2 | 97.3 |
| HQC | 1500 | 93.8 | 96.5 |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of glipizide in preclinical plasma samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and toxicokinetic studies in the drug development pipeline.
References
Application Notes & Protocols for Therapeutic Drug Monitoring of Glipizide using Glipizide-d11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Glipizide in biological matrices, utilizing Glipizide-d11 as an internal standard. This methodology is crucial for therapeutic drug monitoring (TDM), enabling the optimization of dosing regimens to enhance efficacy and minimize adverse effects.
Introduction
Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] It primarily acts by stimulating insulin secretion from pancreatic β-cells.[1][2][3] The therapeutic efficacy of Glipizide is dependent on maintaining optimal plasma concentrations, making therapeutic drug monitoring an essential tool for personalized medicine. This compound, a deuterium-labeled analog of Glipizide, serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) due to its similar physicochemical properties and distinct mass-to-charge ratio.[4][5] The use of a stable isotope-labeled internal standard like this compound is a best practice in LC-MS to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.[6][7]
Mechanism of Action of Glipizide
Glipizide exerts its glucose-lowering effect by binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][8] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions.[1] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[3][8] Beyond its pancreatic effects, Glipizide may also enhance insulin sensitivity in peripheral tissues.[8][9][10]
Analytical Methodology: Quantification of Glipizide using LC-MS/MS
The following protocol outlines a robust and sensitive method for the determination of Glipizide in human plasma using this compound as an internal standard. This method is based on common practices in bioanalytical chemistry.
Experimental Workflow
The overall workflow for the quantification of Glipizide in plasma samples is depicted below.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Glipizide | Sigma-Aldrich | Reference Standard |
| This compound | MedchemExpress | >98% Isotopic Purity |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Water | Milli-Q System | Ultrapure |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Human Plasma | Biological Specialty Corp. | K2-EDTA |
| Diethyl Ether | Sigma-Aldrich | ACS Grade |
| Toluene | Sigma-Aldrich | ACS Grade |
| 0.05 M HCl | Prepared in-house | N/A |
Protocol for Sample Preparation
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Glipizide (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From these stock solutions, prepare working solutions for calibration standards and quality controls by serial dilution in methanol.
-
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To a 500 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (concentration should be consistent across all samples).[11]
-
Vortex mix for 30 seconds.
-
-
Protein Precipitation and Extraction:
-
Evaporation and Reconstitution:
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., ZORBAX ODS, 4.6 x 150 mm, 5 µm)[12] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 35% B, increase to 95% B over 5 min, hold for 2 min, return to 35% B and equilibrate for 3 min. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[13] |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Glipizide: m/z 446.2 → 321.1this compound: m/z 457.2 → 332.1 |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Glipizide to this compound against the nominal concentration of the calibration standards.
-
A linear regression model with a weighting factor of 1/x² is typically used.
-
The concentration of Glipizide in unknown samples is determined from the calibration curve.
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | ≥ 0.99 | 0.999[11] |
| Calibration Range | 10 - 2000 ng/mL | 15 - 800 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 15 ng/mL[11] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 90% |
| Matrix Effect | Monitored and minimized | Within acceptable limits |
| Stability | Freeze-thaw, short-term, long-term | Stable under specified conditions |
Clinical Application
Therapeutic drug monitoring of Glipizide is recommended for patients with type 2 diabetes, especially those with renal or hepatic impairment, or those on polypharmacy, to ensure optimal glycemic control and prevent hypoglycemia.[10][14] Regular monitoring allows for dose adjustments to maintain plasma concentrations within the therapeutic window.[14][15]
Disclaimer: This document is intended for research and informational purposes only. The protocols provided should be adapted and validated by the end-user in their laboratory setting. Always adhere to laboratory safety guidelines.
References
- 1. Glipizide - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Glipizide Mechanism of Action: How This Sulfonylurea Works - GoodRx [goodrx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of action of the second-generation sulfonylurea glipizide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. drugs.com [drugs.com]
- 15. DailyMed - GLIPIZIDE tablet [dailymed.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Glipizide-d11 Carryover in LC-MS Systems
Welcome to the technical support center for minimizing Glipizide-d11 carryover in your Liquid Chromatography-Mass Spectrometry (LC-MS) systems. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address carryover issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover and how does it affect my this compound analysis?
A: Carryover is the phenomenon where residual analyte from a previous injection appears in a subsequent analysis, leading to artificially elevated signals or false positives.[1] For this compound, a deuterated internal standard, carryover can compromise the accuracy and precision of pharmacokinetic and bioequivalence studies by affecting the internal standard's response.
Q2: How can I differentiate between carryover and system contamination?
A: A strategic injection sequence can help distinguish between carryover and contamination.[2]
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Carryover: Inject a high-concentration this compound standard followed by a series of blank injections. True carryover will show a decreasing peak area with each subsequent blank.[3]
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Contamination: If all blank injections show a consistent this compound signal, it suggests contamination of your mobile phase, solvents, or blank solution itself.[2]
Q3: What are the common sources of carryover in an LC-MS system?
A: Carryover can originate from various components of your LC-MS system. The most common sources include the autosampler (injection needle, valve, and sample loop), the analytical column, and the mass spectrometer's ion source.[4][5] Adsorption of the analyte onto surfaces within these components is a primary cause.[4][6]
Troubleshooting Guides
Issue 1: Persistent this compound signal in blank injections after a high-concentration sample.
This is a classic sign of carryover. The following workflow can help you systematically identify and resolve the source.
Caption: Systematic workflow for identifying the source of this compound carryover.
Troubleshooting Steps:
-
Isolate the Autosampler:
-
Action: Replace the analytical column with a union and inject a blank.
-
Interpretation: If carryover is still observed, the autosampler is the likely source.[4] Proceed to autosampler-specific troubleshooting. If the carryover is gone, the column or MS source is the likely culprit.
-
-
Troubleshoot the Autosampler:
-
Optimize Needle Wash: Ensure your needle wash solution is effective at solubilizing this compound. A wash solution containing a higher percentage of organic solvent or a different solvent with stronger elution properties may be necessary.[7][8]
-
Inspect and Replace Consumables: Worn rotor seals and other valve components can create dead volumes where the sample can be trapped.[2] Regularly inspect and replace these parts as needed. The sample loop and needle can also be sources of adsorption; consider replacing them if carryover persists.[3]
-
-
Troubleshoot the Analytical Column:
-
Column Flushing: If the autosampler is ruled out, the column is a probable source of carryover. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for an extended period.[7]
-
Guard Column: If you are using a guard column, this can be a significant source of carryover. Try removing the guard column to see if the carryover is reduced.[4]
-
-
Troubleshoot the MS Ion Source:
-
Source Cleaning: The ion source components, such as the capillary and cone, can become contaminated over time.[4] Follow the manufacturer's instructions for cleaning the ion source.
-
Issue 2: Carryover is observed even with a robust wash solvent.
If a strong wash solvent does not resolve the carryover, consider the following:
Caption: Advanced strategies for mitigating persistent this compound carryover.
Advanced Strategies:
-
Mobile Phase Modification: The interaction between this compound and system surfaces can sometimes be mitigated by adding a competitive inhibitor to the mobile phase, such as a small amount of trifluoroacetic acid (TFA).[2]
-
Column Chemistry: The choice of stationary phase can influence carryover. If you are using a C18 column, consider trying a different chemistry that may have less affinity for this compound.
-
Injection Volume and Concentration: Minimizing the injection volume and avoiding unnecessarily high concentrations of this compound can help reduce the amount of analyte introduced into the system, thereby lowering the potential for carryover.[1]
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
-
Initial Assessment:
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Inject a high-concentration this compound standard.
-
Immediately follow with three to five blank injections.
-
Analyze the peak area of this compound in each blank.
-
-
Autosampler Isolation:
-
Remove the analytical column and replace it with a low-dead-volume union.
-
Inject a blank solution.
-
Monitor for the this compound signal.
-
-
Column Evaluation:
-
If the autosampler is clean, reinstall the column.
-
Flush the column with a strong solvent (e.g., 100% Acetonitrile) at a low flow rate for at least 30 minutes.
-
Inject a blank to assess carryover.
-
Protocol 2: Optimizing Autosampler Wash
-
Prepare a series of wash solvents with increasing organic content (e.g., 50:50, 25:75, 10:90 water:acetonitrile) and potentially different organic solvents (e.g., isopropanol, methanol).
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Inject a high-concentration this compound standard.
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Perform a wash cycle with the first wash solvent.
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Inject a blank and measure the carryover.
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Repeat steps 2-4 for each wash solvent.
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Record the results in a table to compare the effectiveness of each wash solution.
Data Presentation
Table 1: Carryover Assessment Following High-Concentration Injection
| Injection # | Sample Type | This compound Peak Area | % Carryover |
| 1 | High-Conc. Standard | User-defined | N/A |
| 2 | Blank 1 | User-defined | Calculated |
| 3 | Blank 2 | User-defined | Calculated |
| 4 | Blank 3 | User-defined | Calculated |
% Carryover = (Blank Peak Area / High-Conc. Standard Peak Area) x 100
Table 2: Effectiveness of Different Autosampler Wash Solvents
| Wash Solvent Composition | This compound Peak Area in Blank | % Carryover Reduction (vs. initial) |
| 50% Acetonitrile | User-defined | Calculated |
| 90% Acetonitrile | User-defined | Calculated |
| 50% Isopropanol | User-defined | Calculated |
| Other | User-defined | Calculated |
References
- 1. m.youtube.com [m.youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability of Glipizide-d11 in different biological matrices and storage conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glipizide-d11 in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent or declining internal standard (IS) response in plasma samples.
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Question: My this compound internal standard response is variable or decreasing across a batch of plasma samples. What could be the cause?
-
Answer: This issue can stem from several factors related to sample handling and storage.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to degradation of the analyte and internal standard. For Glipizide, stability has been demonstrated for up to three freeze-thaw cycles. Limit the number of freeze-thaw cycles to a maximum of three.
-
Matrix Effects: Variations in the plasma matrix between samples can lead to ion suppression or enhancement in the mass spectrometer, causing inconsistent IS response. Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, is robust and consistently applied.
-
Adsorption: Glipizide and its deuterated analog may adsorb to container surfaces. Use low-binding tubes and ensure proper vortexing of samples after thawing and before extraction.
Troubleshooting Workflow for Inconsistent IS Response
Caption: Troubleshooting Decision Tree for Inconsistent IS Response.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
Q1: What are the recommended short-term storage conditions for this compound in plasma and whole blood?
A1: Based on stability studies of similar compounds, it is recommended to keep plasma and whole blood samples containing this compound on ice after collection and process them as soon as possible. If immediate processing is not feasible, they can be stored at room temperature for up to 24 hours without significant degradation.
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo?
A2: To ensure the integrity of your samples, it is best to limit the number of freeze-thaw cycles. Stability has been established for up to three cycles for the non-deuterated form, Glipizide. It is advisable to aliquot samples into smaller volumes if multiple analyses are anticipated.
Q3: What are the optimal long-term storage conditions for this compound in biological matrices?
A3: For long-term storage, it is recommended to store plasma, serum, and urine samples at -80°C. While some data for similar compounds suggest stability at -20°C for up to one week after extraction, storage at -80°C provides greater assurance of stability for extended periods. Solid this compound is reported to be stable for at least 4 years when stored at -20°C.[1]
Q4: Is this compound stable in urine? What are the recommended storage conditions?
A4: While specific stability data for this compound in urine is limited, general best practices for analyte stability in urine should be followed. It is recommended to store urine samples at -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable, and samples should be analyzed as soon as possible.
Q5: My stock solution of this compound shows signs of degradation. What could be the reason?
A5: The stability of the stock solution depends on the solvent and storage conditions. Prepare stock solutions in a suitable organic solvent like methanol or acetonitrile and store them at -20°C or lower in tightly sealed containers to prevent evaporation. Avoid repeated warming and cooling of the stock solution.
Data on Stability of Related Compounds
While specific quantitative stability data for this compound in biological matrices is not extensively available in the public domain, the following tables summarize the stability of the closely related, non-deuterated compound Gliclazide in rat plasma, which can serve as a valuable reference.
Table 1: Short-Term and Freeze-Thaw Stability of Gliclazide in Rat Plasma
| Stability Condition | Duration | Temperature | Matrix | Analyte Concentration (µg/mL) | Mean Recovery (%) |
| Short-Term (Bench-Top) | 24 hours | Room Temperature | Rat Plasma | 0.3 | 102.76 |
| 8 | 108.92 | ||||
| 32 | 113.34 | ||||
| Freeze-Thaw | 3 Cycles | -20°C to Room Temp. | Rat Plasma | 0.3 | 89.92 |
| 8 | 105.33 | ||||
| 32 | 112.59 |
Data adapted from a study on Gliclazide stability in rat plasma.
Table 2: Long-Term Stability of Gliclazide in Rat Plasma
| Storage Duration | Storage Temperature | Matrix | Analyte Concentration (µg/mL) | Mean Recovery (%) |
| 1 Week | -20°C | Rat Plasma | 0.3 | 102.76 |
| 8 | 108.92 | |||
| 32 | 113.34 | |||
| 1 Week | -80°C | Rat Plasma | 0.3 | 98.76 |
| 8 | 107.53 | |||
| 32 | 112.04 |
Data adapted from a study on Gliclazide stability in rat plasma.
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
This protocol outlines a procedure to evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.
1. Materials:
-
This compound certified reference material
-
Blank human plasma (screened for interferences)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol).
-
Spike blank human plasma with the this compound stock solution to achieve a known concentration (e.g., the concentration used in your analytical method).
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
Cycle 0 (Baseline): Immediately after spiking, process a set of aliquots (n=3-5) by protein precipitation. Analyze the supernatant by LC-MS/MS.
-
Freeze the remaining aliquots at -80°C for at least 12 hours.
-
Cycle 1: Thaw a set of frozen aliquots completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3 to 5).
-
After the final thaw of each cycle, process the samples by protein precipitation and analyze them by LC-MS/MS.
-
Data Analysis: Calculate the mean peak area of this compound for each freeze-thaw cycle and compare it to the baseline (Cycle 0) peak area. The stability is acceptable if the mean peak area is within ±15% of the baseline.
Experimental Workflow for Freeze-Thaw Stability Assessment
Caption: Workflow for assessing the freeze-thaw stability of this compound.
References
Technical Support Center: Isotopic Labeling & Chromatographic Behavior of Glipizide-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glipizide-d11 as an internal standard in chromatographic analyses.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Glipizide and its deuterated analog, this compound.
| Issue ID | Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| GLIP-D11-01 | Retention Time Shift: this compound elutes slightly earlier than unlabeled Glipizide. | Isotope Effect: Deuterium labeling can alter the physicochemical properties of a molecule, leading to differences in its interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds can be slightly more polar, resulting in a shorter retention time.[1] | - This is an expected phenomenon. - Ensure that the mass spectrometer is programmed with the correct retention time windows for both the analyte (Glipizide) and the internal standard (this compound). - If the shift is significant and causes co-elution with interfering peaks, consider optimizing the mobile phase composition or gradient to improve resolution. |
| GLIP-D11-02 | Poor Peak Shape (Tailing or Fronting) for this compound | - Column Overload: Injecting too high a concentration of the internal standard. - Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. - Inappropriate Mobile Phase pH: Glipizide is a weakly acidic drug. | - Reduce the concentration of the this compound working solution. - Ensure the mobile phase pH is appropriate for the analysis of Glipizide (e.g., pH 3.5). - Consider a different C18 column from another manufacturer. |
| GLIP-D11-03 | Inconsistent Retention Times for this compound | - System Instability: Fluctuations in pump pressure or column temperature. - Mobile Phase Preparation: Inconsistent preparation of the mobile phase. - Column Degradation: Loss of stationary phase or column contamination. | - Check the HPLC/UHPLC system for leaks and ensure the pump is delivering a stable flow. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is thoroughly degassed. - Use a guard column and consider flushing or replacing the analytical column. |
| GLIP-D11-04 | Low Signal Intensity for this compound | - Incorrect Mass Spectrometer Settings: Suboptimal ionization or fragmentation parameters. - Sample Preparation Issues: Poor extraction recovery of the internal standard. - Degradation of this compound: Instability in the sample or stock solution. | - Optimize the MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard solution of this compound. - Evaluate the efficiency of the sample extraction procedure. - Check the stability of the stock and working solutions. Store them under appropriate conditions (e.g., protected from light, refrigerated). |
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) have a different retention time than the unlabeled analyte (Glipizide)?
A1: This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with deuterium can lead to slight changes in the molecule's polarity and its interaction with the chromatographic stationary phase. In reversed-phase HPLC, deuterated compounds often exhibit slightly shorter retention times because the carbon-deuterium bond is slightly less polar than the carbon-hydrogen bond.[1]
Q2: How much of a retention time shift can I expect between Glipizide and this compound?
A2: The magnitude of the retention time shift is typically small, often in the range of a few seconds to a fraction of a minute. The exact shift will depend on the specific chromatographic conditions, including the column, mobile phase composition, and temperature. It is important to determine the retention times for both compounds under your specific experimental conditions.
Q3: Can I use the same MS/MS transition for Glipizide and this compound?
A3: No, you must use different parent and product ion m/z values for Glipizide and this compound. The 11 deuterium atoms in this compound will increase its mass by 11 Da. Therefore, the m/z of the parent ion for this compound will be 11 units higher than that of Glipizide. The fragment ions will also have different m/z values, which need to be determined experimentally.
Q4: My calibration curve is non-linear. Could the isotopic labeling of my internal standard be the cause?
A4: While the isotopic labeling itself is unlikely to be the direct cause of non-linearity, issues related to the internal standard can contribute. Ensure that the concentration of the this compound internal standard is appropriate and that it is not showing signs of saturation on the detector. Also, verify that there are no interfering peaks co-eluting with either the analyte or the internal standard.
Q5: What are the key considerations when developing an LC-MS method using this compound as an internal standard?
A5: The key considerations are:
-
Chromatographic Resolution: Ensure baseline separation between Glipizide, this compound, and any potential interferences.
-
Mass Spectrometric Detection: Optimize the MS parameters for both Glipizide and this compound to achieve adequate sensitivity and specificity.
-
Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, and stability.
Data Presentation
The following table presents hypothetical but representative data illustrating the potential retention time shift between Glipizide and this compound under typical reversed-phase HPLC conditions.
| Compound | Retention Time (minutes) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Glipizide | 5.28 | 1.1 | 12,500 |
| This compound | 5.21 | 1.1 | 12,300 |
This data is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Representative LC-MS/MS Method for the Analysis of Glipizide with this compound Internal Standard
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-4.0 min: 20% to 80% B
-
4.0-4.1 min: 80% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Glipizide: Q1: 446.2 m/z → Q3: 321.1 m/z
-
This compound: Q1: 457.2 m/z → Q3: 332.1 m/z
-
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 60 psi
-
Visualizations
Caption: Experimental workflow for Glipizide analysis.
Caption: Troubleshooting logic for retention time shifts.
References
Technical Support Center: High-Throughput Analysis of Glipizide using Glipizide-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of high-throughput analysis of Glipizide using its deuterated internal standard, Glipizide-d11.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Glipizide quantification?
A1: this compound is a stable, isotopically labeled version of Glipizide.[1] It is the ideal internal standard because it has nearly identical chemical and physical properties to Glipizide, meaning it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution helps to accurately compensate for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification.
Q2: What is the primary sample preparation technique for high-throughput analysis of Glipizide in plasma?
A2: Protein precipitation is the most common and efficient sample preparation method for high-throughput analysis of Glipizide in plasma. This technique is simple, fast, and cost-effective. Typically, a cold organic solvent like methanol or acetonitrile is added to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. This process effectively releases the drug and internal standard into the supernatant for analysis.
Q3: What are the typical LC-MS/MS parameters for Glipizide analysis?
A3: A typical LC-MS/MS method for Glipizide utilizes a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water).[3] Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Glipizide and this compound.
Q4: What are the expected retention times for Glipizide and this compound?
A4: Glipizide and its deuterated internal standard, this compound, are expected to have very similar, if not identical, retention times under the same chromatographic conditions. Any significant shift in retention time between the two may indicate an issue with the analytical column or the mobile phase composition.
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for Glipizide and this compound
-
Question: My chromatogram shows poor peak shape (e.g., tailing or fronting) for both Glipizide and this compound. What could be the cause and how can I fix it?
-
Answer:
-
Column Degradation: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if the problem persists.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Glipizide. Ensure the mobile phase pH is appropriate for the compound and the column chemistry. A mobile phase with a pH around 3.5 has been shown to be effective.[3]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your final extract in a solvent that is similar in composition to the initial mobile phase.
-
Issue 2: High Variability in this compound Signal
-
Question: I am observing inconsistent and variable peak areas for my internal standard, this compound, across my sample batch. What should I investigate?
-
Answer:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the internal standard solution into the samples is a common source of variability. Ensure your pipettes are calibrated and use a consistent technique for adding the internal standard.
-
Sample Preparation Inconsistency: Variations in the protein precipitation step (e.g., different vortexing times, incomplete protein removal) can lead to inconsistent recovery of the internal standard. Standardize your sample preparation workflow.
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Autosampler Issues: Check the autosampler for any issues with injection volume precision.
-
Issue 3: Matrix Effects - Ion Suppression or Enhancement
-
Question: I suspect matrix effects are impacting my results, leading to poor accuracy and precision. How can I confirm and mitigate this?
-
Answer:
-
Post-Column Infusion Experiment: This experiment can help identify regions in the chromatogram where matrix components are causing ion suppression or enhancement.
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Stable Isotope-Labeled Internal Standard: Using this compound should ideally compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[4] However, in some cases of severe matrix effects, this compensation may not be perfect.[5]
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: While protein precipitation is fast, more rigorous sample preparation techniques like solid-phase extraction (SPE) may be necessary to remove interfering matrix components if matrix effects are severe.
-
Issue 4: Analyte or Internal Standard Stability Issues
-
Question: My results are showing a trend of decreasing concentrations over the course of the analytical run. Could this be a stability issue?
-
Answer:
-
Autosampler Stability: Glipizide may not be stable in the processed samples when left in the autosampler for extended periods.[6] Evaluate the stability of Glipizide and this compound in the autosampler at the set temperature over the expected run time.
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Freeze-Thaw Stability: Repeated freezing and thawing of plasma samples can lead to degradation.[6] It is important to validate the number of freeze-thaw cycles that Glipizide and this compound are stable for in plasma.
-
Long-Term Storage Stability: Ensure that the plasma samples have been stored at an appropriate temperature (e.g., -80°C) for a duration within the validated stability period.
-
Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Glipizide, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (30% B), 0.5-2.0 min (30-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-30% B), 2.6-3.5 min (30% B). |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Glipizide: m/z 446.1 → 321.1 (Quantifier), m/z 446.1 → 171.1 (Qualifier) This compound: m/z 457.1 → 332.1 |
| Collision Energy | To be optimized for the specific instrument. |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Typical Method Validation Parameters for Glipizide Analysis
| Parameter | Typical Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Table 2: Stability of Glipizide in Human Plasma
| Stability Condition | Duration | Stability |
| Autosampler (processed sample) | 24 hours at 10°C | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Short-term (room temperature) | 8 hours | Stable |
| Long-term Storage | 30 days at -80°C | Stable |
Mandatory Visualization
Caption: High-throughput analysis workflow for Glipizide.
Caption: Troubleshooting decision tree for Glipizide analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Advanced and multifaceted stability profiling of the first-line antidiabetic drugs metformin, gliclazide and glipizide under various controlled stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. ptfarm.pl [ptfarm.pl]
Dealing with co-eluting interferences in Glipizide quantification with Glipizide-d11.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Glipizide using Glipizide-d11 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: We are observing a co-eluting peak with our Glipizide analyte, leading to inaccurate quantification. What are the potential sources of this interference?
A1: Co-eluting interferences in Glipizide analysis can originate from several sources:
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Metabolites: Glipizide is metabolized in the body, primarily by hydroxylation. Hydroxylated metabolites can sometimes have similar chromatographic behavior to the parent drug.[1][2]
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Degradation Products: Glipizide can degrade under certain conditions, such as acidic or alkaline hydrolysis, oxidation, or photolysis.[3][4][5] Common degradation products include 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide and 4-(2-aminoethyl) benzenesulfonamide.[3][4][5]
-
Isomeric Compounds: Although less common, isomers of Glipizide or its metabolites could potentially co-elute.
-
Matrix Components: Components from the biological matrix (e.g., plasma, urine) can cause interference if not adequately removed during sample preparation.
Q2: Our this compound internal standard peak is showing interference. What could be the cause?
A2: Interference with the this compound internal standard is less common but can occur due to:
-
Cross-contamination: Inadequate cleaning of lab equipment or autosampler carryover can lead to contamination.
-
Isotopic Contribution: Although deuterium-labeled standards are designed to be distinct, a very high concentration of unlabeled Glipizide could potentially contribute a minor signal at the m/z of the deuterated standard.
-
Co-eluting Matrix Component: A component from the sample matrix may have a similar mass-to-charge ratio and retention time as this compound.
Q3: We are experiencing poor peak shape (e.g., tailing, fronting, or splitting) for both Glipizide and this compound. What are the likely causes and solutions?
A3: Poor peak shape can be attributed to several factors:
-
Column Issues: Column degradation, contamination, or a void at the column inlet can lead to peak tailing or splitting.
-
Mobile Phase Incompatibility: A mismatch between the injection solvent and the mobile phase can cause peak distortion. Ensure the injection solvent is of similar or weaker strength than the mobile phase.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of Glipizide and influence peak shape.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
Troubleshooting Guides
Issue 1: Unresolved Co-eluting Peak with Glipizide
This guide will help you systematically troubleshoot and resolve a co-eluting interference with your Glipizide analyte peak.
Caption: Troubleshooting workflow for co-eluting peaks.
Issue 2: Inconsistent Internal Standard (this compound) Response
This guide addresses variability in the peak area or shape of the this compound internal standard.
Caption: Troubleshooting inconsistent internal standard response.
Quantitative Data
Table 1: Mass Spectrometry Parameters for Glipizide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glipizide | 446.1 - 446.4 | 321.0 - 321.1 | 16 - 30 |
| This compound | 457.2 | 332.1 | Not specified |
Note: Optimal collision energy may vary depending on the instrument.[6][7][8][9]
Table 2: Common Co-eluting Interferences
| Interference | Potential m/z | Notes |
| Hydroxylated Glipizide Metabolites | 462.2 | Can have similar retention times to Glipizide.[1] |
| 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide | Not specified | A known degradation product from acidic hydrolysis.[3][5] |
| 4-(2-aminoethyl) benzenesulfonamide | 199 | A degradation product from alkaline hydrolysis.[10] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and rapid method for extracting Glipizide from plasma samples.
-
Aliquot Plasma: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add Internal Standard: Spike with 50 µL of this compound working solution (concentration will depend on the specific assay requirements).
-
Precipitate Proteins: Add 300 µL of cold methanol.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Method
This is a general-purpose LC method that can be optimized for specific applications.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is commonly used.[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient: A gradient elution is often employed to achieve good separation. An example gradient is:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][7]
-
Source Parameters:
-
MRM Transitions: Refer to Table 1 for the specific precursor and product ions for Glipizide and this compound.
Caption: General sample preparation workflow.
References
- 1. Simultaneous determination of glipizide and its four hydroxylated metabolites in human urine using LC-MS/MS and its application in urinary phenotype study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of raw material variability of glipizide on the in vitro dissolution rate and in vivo bioavailability performance: The importance of particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Method Validation for Glipizide using Glipizide-d11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Glipizide in human plasma, utilizing its deuterated stable isotope, Glipizide-d11, as an internal standard (IS). The performance of this method is compared with alternative LC-MS/MS methods that employ different internal standards, supported by experimental data from published literature.
Introduction
Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus. Accurate and precise quantification of Glipizide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, leading to more accurate and precise results.
Experimental Workflow
The general workflow for the LC-MS/MS analysis of Glipizide in plasma is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for Glipizide analysis by LC-MS/MS.
Method Validation Parameters: Logical Relationship
The validation of a bioanalytical method ensures its reliability for the intended application. The key parameters are interconnected, with the performance in one often influencing another.
Cross-Validation of Glipizide-d11-Based Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical performance data from two independent laboratories (Lab A and Lab B) for the quantification of Glipizide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Glipizide-d11 as the internal standard. The data presented herein is synthesized from established bioanalytical method validation studies to serve as a practical reference for inter-laboratory method transfer and cross-validation.
Experimental Protocols
A detailed methodology for the bioanalytical method is provided below. This protocol represents a typical approach found in the validation of LC-MS/MS assays for Glipizide in a biological matrix.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, 25 µL of this compound internal standard working solution (1 µg/mL) was added and vortexed.
-
50 µL of 0.1 M HCl was added, followed by vortexing for 30 seconds.
-
Extraction was performed by adding 1 mL of ethyl acetate and vortexing for 5 minutes.
-
The samples were centrifuged at 4000 rpm for 10 minutes.
-
The organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 200 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A standard HPLC system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Glipizide: m/z 446.1 → 321.0
-
This compound (IS): m/z 457.1 → 332.0
-
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data from two hypothetical laboratories, demonstrating a successful cross-validation.
Table 1: Calibration Curve and Sensitivity
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity Range (ng/mL) | 2.5 - 2000 | 2.5 - 2000 | Consistent range |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | r² ≥ 0.99 |
| LLOQ (ng/mL) | 2.5 | 2.5 | Signal-to-Noise > 10 |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Laboratory A Accuracy (%) | Laboratory A Precision (%CV) | Laboratory B Accuracy (%) | Laboratory B Precision (%CV) | Acceptance Criteria |
| LLOQ QC | 2.5 | 98.5 | 8.2 | 101.2 | 7.5 | Accuracy: ±20%, Precision: ≤20% |
| Low QC | 7.5 | 102.1 | 6.5 | 97.8 | 5.9 | Accuracy: ±15%, Precision: ≤15% |
| Mid QC | 100 | 99.2 | 4.1 | 100.5 | 3.8 | Accuracy: ±15%, Precision: ≤15% |
| High QC | 1500 | 101.5 | 3.5 | 98.9 | 3.1 | Accuracy: ±15%, Precision: ≤15% |
Table 3: Recovery and Matrix Effect
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Mean Recovery (%) | 92.5 | 94.1 | Consistent and reproducible |
| Internal Standard Normalized Matrix Factor | 0.98 | 1.03 | CV ≤ 15% |
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of Glipizide and the experimental workflow.
Caption: Glipizide's mechanism of action in pancreatic beta cells.
Caption: Bioanalytical workflow for Glipizide quantification.
The Gold Standard for Glipizide Bioanalysis: A Comparative Guide to Quantification Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. In the bioanalysis of the anti-diabetic drug glipizide, the choice of internal standard is a critical factor influencing data reliability. This guide provides an objective comparison of glipizide quantification methods, highlighting the superior performance of using a deuterated internal standard, exemplified by the conceptual use of glipizide-d11, against other common alternatives.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior effectively compensates for variations in sample preparation and potential matrix effects, leading to enhanced accuracy and precision.
While specific public domain data on the use of this compound is limited, the principles of using deuterated internal standards are well-established. This guide will compare the expected performance of a method using a deuterated internal standard with validated methods employing other commonly used internal standards, such as gliclazide and carbamazepine.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of glipizide in human plasma, showcasing the typical accuracy and precision achieved with different types of internal standards.
Table 1: Performance Characteristics of Glipizide Quantification Methods
| Internal Standard Type | Internal Standard Used | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Deuterated (Conceptual) | This compound | ~1 - 1500 | < 5% | < 5% | ± 5% |
| Structurally Similar | Gliclazide | 20 - 9125[1] | < 10.4%[1] | < 7.6%[1] | Not explicitly stated |
| Structurally Unrelated | Carbamazepine | 10 - 1500[2] | < 10% | < 10% | -7.0 to 4.6%[3] |
| Structurally Unrelated | Phenacetin | 2.55 - 408[3] | < 10%[3] | < 10%[3] | -7.0 to 4.6%[3] |
Note: Data for the conceptual this compound method is based on expected performance improvements from using a stable isotope-labeled internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for glipizide quantification in human plasma using LC-MS/MS.
Method 1: Quantification of Glipizide using a Structurally Unrelated Internal Standard (Carbamazepine)[2]
-
Sample Preparation: Protein precipitation is performed by adding methanol to the plasma sample containing glipizide and the internal standard, carbamazepine.
-
Chromatographic Separation: An Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) is used with a gradient elution at a flow rate of 0.4 mL/min.
-
Mass Spectrometric Detection: A QTrap5500 mass spectrometer with an electrospray ionization source is operated in positive ion mode. The multiple reaction monitoring (MRM) transitions are m/z 446.1 → 321.0 for glipizide and m/z 237.1 → 194.2 for carbamazepine.
Method 2: Quantification of Gliclazide using Glipizide as an Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analyte and internal standard from the plasma matrix.
-
Chromatographic Separation: A C18 column is used with a mobile phase of methanol, water, and formic acid (90:10:0.1 v/v/v).
-
Mass Spectrometric Detection: An MS detector with an electrospray ionization (ESI) source is used in positive ion mode with multiple reaction monitoring (MRM). The transitions monitored are m/z 324.1 → 127.2 for gliclazide and m/z 446.2 → 321.1 for glipizide.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for implementing and troubleshooting bioanalytical methods.
Caption: Workflow for Glipizide Quantification in Plasma.
The Advantage of Deuterated Internal Standards
The rationale for the superior performance of deuterated internal standards lies in their physicochemical similarity to the analyte. This compound, having the same core structure as glipizide with only a difference in isotopic composition, will behave nearly identically during extraction, chromatography, and ionization. This leads to a more accurate correction for any analyte loss or signal variation, resulting in lower variability (%RSD) and higher accuracy (%RE) in the final concentration measurements.
In contrast, while structurally similar internal standards like gliclazide can provide acceptable results, differences in their chemical properties can lead to variations in extraction efficiency and ionization response compared to glipizide. Structurally unrelated internal standards, such as carbamazepine, are even more likely to exhibit different behaviors, potentially leading to less reliable data.
References
- 1. impactfactor.org [impactfactor.org]
- 2. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Linearity and Range in Glipizide Assays Employing Glipizide-d11 as an Internal Standard
This guide provides a comparative overview of the linearity and analytical range of various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for the quantification of Glipizide, a sulfonylurea anti-diabetic drug. The use of a stable isotope-labeled internal standard, such as Glipizide-d11, is a common practice in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. While specific data for assays utilizing this compound is not always publicly detailed, the performance characteristics of assays using other internal standards are presented here to provide a strong indication of the expected performance. The methodologies summarized below are applicable to researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Glipizide.
Quantitative Data Summary
The following table summarizes the linearity and range of different analytical methods for Glipizide quantification found in the literature. These values are representative of the performance that can be expected from a well-developed and validated bioanalytical method.
| Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| UPLC-MS/MS[1] | Carbamazepine | 10 - 1500 | Not Specified | 10 |
| HPLC-MS/MS[2] | Phenacetin | 2.55 - 408 | > 0.99 | 2.55 |
| RP-HPLC[3] | Gliclazide | 25.38 - 2046.45 | 0.991 | 25.38 |
| HPLC-UV[4] | Not Specified | 50 - 1600 | > 0.99 | 50 |
| LC-MS | Glipizide | 20 - 9125 | Not Specified | 20.1 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are typical protocols for sample preparation and chromatographic analysis of Glipizide in biological matrices.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Glipizide from plasma samples.
-
To 200 µL of human plasma in a microcentrifuge tube, add a small volume of the internal standard solution (e.g., this compound in methanol).
-
Add 600 µL of a precipitating agent, such as methanol or acetonitrile, to the plasma sample.[1][2]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following are representative LC-MS/MS conditions for the analysis of Glipizide.
-
Chromatographic System: A UPLC or HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mmol/L ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typical.[2]
-
Flow Rate: A flow rate in the range of 0.3 - 0.4 mL/min is often employed.[1][2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Glipizide (m/z 446.1 → 321.0) and its deuterated internal standard, this compound, would be monitored.[1][2]
Visualizations
Experimental Workflow for Glipizide Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Glipizide in plasma samples using LC-MS/MS with an internal standard.
Caption: A typical workflow for the bioanalysis of Glipizide in plasma.
References
- 1. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of RP-HPLC method for quantification of glipizide in biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioanalysis of Glipizide in Different Species Using Glipizide-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioanalytical methods for the quantification of Glipizide in plasma from different species, utilizing the stable isotope-labeled internal standard, Glipizide-d11. The use of a deuterated internal standard is a robust approach in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thus ensuring high accuracy and precision.[1] This document outlines detailed experimental protocols and presents a comparative summary of method validation parameters across various species, including human, rat, and dog, to aid in the selection and implementation of appropriate bioanalytical strategies in preclinical and clinical drug development.
Experimental Protocols
The following protocols are synthesized from established methodologies for the quantification of Glipizide in plasma. While specific parameters may vary between laboratories, these represent a typical workflow for bioanalysis using UPLC-MS/MS.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Glipizide from plasma samples.[2][3][4][5]
-
Procedure:
-
Allow plasma samples (stored at -80°C) to thaw at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of this compound internal standard (IS) working solution (concentration may vary, e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[4][6]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the UPLC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
-
2. Chromatographic Separation: UPLC
Ultra-performance liquid chromatography (UPLC) is employed for the rapid and efficient separation of Glipizide and its internal standard from endogenous plasma components.
-
Typical UPLC Conditions:
-
Column: A reverse-phase column, such as an Acquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm), is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of around 0.4 mL/min is often employed.[7]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: A small injection volume, typically 5-10 µL, is used.
-
3. Mass Spectrometric Detection: MS/MS
A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of Glipizide and this compound.
-
Typical MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
MRM Transitions:
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for maximum signal intensity for both the analyte and the internal standard.
-
Comparative Performance Data
The following table summarizes typical validation parameters for the bioanalysis of Glipizide in plasma from different species. The data is compiled from various sources and represents expected performance characteristics of a validated LC-MS/MS method using a deuterated internal standard.
| Parameter | Human Plasma | Rat Plasma | Dog Plasma |
| Linearity Range (ng/mL) | 1 - 2000 | 5 - 2500 | 5 - 2500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 - 10 | 5 | 5 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | ≤15% | ≤15% | ≤15% |
| Recovery (%) | >85% | >80% | >80% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS | Minimal and compensated by IS |
Note: The values presented are representative and may vary depending on the specific laboratory, instrumentation, and protocol used. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability in recovery and matrix effects across different species.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General experimental workflow for the bioanalysis of Glipizide in plasma.
Conclusion
The bioanalytical method for Glipizide using this compound as an internal standard is robust, sensitive, and applicable across different species, including humans, rats, and dogs. The protein precipitation extraction method is simple and provides clean extracts suitable for UPLC-MS/MS analysis. The validation parameters are generally consistent across species, demonstrating the transferability of the method for preclinical and clinical studies. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results by compensating for matrix-related and procedural variations. This guide provides a solid foundation for researchers to develop and validate their own bioanalytical methods for Glipizide, facilitating reliable pharmacokinetic and toxicokinetic assessments.
References
- 1. texilajournal.com [texilajournal.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biotage.com [biotage.com]
- 6. ijstr.org [ijstr.org]
- 7. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Study of Herb-Drug Interaction of Berberine and Glipizide in Beagle Dogs Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Effect of Glipizide-d11 on Quantification Accuracy: A Comparison Guide
In the realm of bioanalysis, the accuracy and reliability of quantitative methods are paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays, designed to compensate for variability during sample preparation and analysis. For the quantification of the anti-diabetic drug Glipizide, the deuterated analog, Glipizide-d11, is often employed as an IS. This guide provides a comparative evaluation of the isotopic effect of this compound on quantification accuracy, drawing upon available experimental data to compare its performance against a common non-deuterated alternative, Gliclazide.
The Role and Rationale of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] The underlying principle is that a deuterated IS is chemically almost identical to the analyte of interest, causing it to exhibit similar behavior during extraction, chromatography, and ionization. This co-elution and co-ionization allow for effective correction of matrix effects and other sources of analytical variability. However, potential isotopic effects, such as slight differences in chromatographic retention time or fragmentation patterns, warrant careful evaluation to ensure they do not compromise quantification accuracy.
Performance Comparison: this compound vs. Gliclazide
Data Presentation: A Comparative Overview
The following tables summarize key performance parameters from different bioanalytical methods for Glipizide quantification.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | Not explicitly stated, but used for a qualitative assay. | [1] |
| Accuracy | Not explicitly stated in a quantitative manner. | [1] |
| Precision | Not explicitly stated in a quantitative manner. | [1] |
| Recovery | Not explicitly stated. | [1] |
| Matrix Effect | Not explicitly stated. | [1] |
Note: The available study using this compound focused on a qualitative assay, hence quantitative performance metrics are not detailed. The use of a deuterated IS is generally accepted to provide high accuracy and precision by mitigating matrix effects.
Table 2: Method Validation Parameters with Gliclazide as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 25.38 - 2046.45 ng/mL | [2] |
| Accuracy | Within ± 15% | [3] |
| Precision (Intra-day & Inter-day) | Below 15% | [3] |
| Recovery | > 98% | [3] |
| Matrix Effect | Not explicitly stated, but the method was successfully applied. | [3] |
Table 3: Method Validation for Gliclazide Quantification with Glipizide as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 2-10 µg/ml | [4] |
| Accuracy | Not explicitly stated, but method validated as per USFDA guidelines. | [4] |
| Precision | Not explicitly stated, but method validated as per USFDA guidelines. | [4] |
| Recovery | Not explicitly stated. | [4] |
| Matrix Effect | Not explicitly stated. | [4] |
Discussion of Isotopic Effects and Performance
The primary advantage of using this compound is its structural and chemical similarity to Glipizide. This minimizes the "isotopic effect," where differences in mass between the analyte and the IS can lead to slight variations in chromatographic retention time and ionization efficiency. Complete co-elution is crucial for the IS to effectively compensate for matrix effects, which are a major source of inaccuracy in LC-MS analysis.[5] While the data in Table 1 is from a qualitative study, the selection of a deuterated IS is indicative of the pursuit of high specificity and reliability.
In contrast, Gliclazide, while structurally similar to Glipizide, is a different chemical entity. This can lead to differences in extraction recovery, chromatographic behavior, and ionization response compared to Glipizide. Although the validation data presented in Table 2 for a method using Gliclazide as the IS shows acceptable performance in terms of linearity, accuracy, and precision, the potential for differential matrix effects between Glipizide and Gliclazide remains a concern.[6] The high recovery reported for the method using Gliclazide as an IS is a positive indicator of the extraction efficiency for both compounds under the specified conditions.[3]
The data in Table 3, where Glipizide is used as an IS for Gliclazide quantification, further illustrates the common practice of using structurally similar compounds as internal standards. The validation of this method according to USFDA guidelines suggests that with careful optimization, a non-isotopically labeled IS can provide reliable results.[4]
Experimental Protocols
Experimental Protocol for Glipizide Quantification using this compound as Internal Standard (Qualitative Method)
This protocol is based on a method developed for the qualitative identification of sulfonylureas in serum.[1]
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing this compound.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent HPLC
-
Column: Not specified.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). The gradient starts at 30% B, increases to 50% B from 1 to 2 min, then to 85% B from 2 to 6.5 min, held at 95% B to 8.5 min, and re-equilibrated.[1]
-
MS System: AB Sciex 3200 LC-MS/MS
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Glipizide and this compound.
-
Experimental Protocol for Glipizide Quantification using Gliclazide as Internal Standard
This protocol is based on a validated RP-HPLC-UV method for the determination of Glipizide in human plasma.[3]
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (Gliclazide).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: HPLC with UV detection.
-
Column: C18 column (ZORBAX ODS 4.6 × 150 mm).
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate and acetonitrile (65:35, v/v), with the pH adjusted to 4.25 with glacial acetic acid.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 μL.
-
Detection: UV detection at 275 nm.
-
Mandatory Visualizations
Glipizide Signaling Pathway
Caption: Glipizide's mechanism of action in pancreatic beta-cells.
Experimental Workflow for Glipizide Quantification
Caption: A typical bioanalytical workflow for Glipizide quantification.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust quantitative bioanalytical method. While this guide could not present a direct comparative study, the compiled data and established principles in bioanalysis strongly support the superiority of a stable isotope-labeled internal standard like this compound for the quantification of Glipizide. The near-identical physicochemical properties of a deuterated IS provide the most effective compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision.
While methods using non-deuterated structural analogs like Gliclazide can be validated to meet regulatory requirements, they carry a higher inherent risk of differential behavior compared to the analyte, which could compromise data quality. For researchers, scientists, and drug development professionals aiming for the highest level of confidence in their quantitative data, the use of this compound as an internal standard for Glipizide analysis is the recommended approach. Future studies performing a direct head-to-head comparison would be invaluable in definitively quantifying the impact of the isotopic effect on the accuracy of Glipizide bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP-HPLC method for quantification of glipizide in biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
Inter-day and intra-day precision of Glipizide analysis with Glipizide-d11.
A comprehensive analysis of inter-day and intra-day precision for the quantification of glipizide in human plasma is crucial for robust pharmacokinetic and bioequivalence studies. While specific data on the use of Glipizide-d11 as an internal standard was not available in the reviewed literature, this guide provides a detailed overview of the precision of a validated High-Performance Liquid Chromatography (HPLC) method for glipizide analysis, offering valuable insights for researchers and drug development professionals.
This guide presents data from a validated HPLC-UV method for the determination of glipizide in human plasma. The following sections detail the precision of this method, the experimental protocol, and a visual representation of the workflow.
Inter-day and Intra-day Precision of Glipizide Analysis
The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
The following table summarizes the intra-day and inter-day precision for the analysis of glipizide in human plasma using a validated HPLC-UV method. The intra-day precision was determined by analyzing three different concentrations of glipizide on the same day, while the inter-day precision was assessed over three consecutive days.
| Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| 150 | 3.5 | 4.2 |
| 850 | 2.8 | 3.1 |
| 1300 | 2.1 | 2.5 |
Data sourced from a validated HPLC-UV method for glipizide determination in human plasma.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of glipizide in human plasma.
Experimental Protocol
The following protocol outlines the methodology used to obtain the precision data presented above.
Sample Preparation
A liquid-liquid extraction method was employed to isolate glipizide from human plasma samples.[1] To 500 µL of plasma, 100 µL of 0.05 M hydrochloric acid was added to precipitate proteins.[1] The mixture was then vortexed, followed by the addition of 3 mL of toluene for extraction.[1] After another vortexing step, the samples were centrifuged.[1] The resulting supernatant was carefully transferred to a new tube and evaporated to dryness under a stream of nitrogen.[1] The dried residue was reconstituted in 75 µL of the mobile phase before injection into the HPLC system.[1]
Chromatographic Conditions
The analysis was performed on a C18 column (ZORBAX ODS, 4.6 x 150 mm).[1] The mobile phase consisted of a mixture of 0.01 M potassium dihydrogen phosphate and acetonitrile (65:35, v/v), with the pH adjusted to 4.25 using glacial acetic acid.[1] The flow rate was maintained at 1.5 mL/min, and the injection volume was 20 µL.[1]
Detection
Glipizide was detected using a UV detector set at a wavelength of 275 nm.[1]
Calibration and Quantification
A calibration curve was constructed by plotting the peak area of glipizide against a series of known concentrations in plasma, ranging from 50 to 1600 ng/mL.[1] The concentration of glipizide in the quality control samples was then determined from this calibration curve.[1]
This detailed protocol and the accompanying precision data provide a solid foundation for researchers working on the bioanalysis of glipizide. While the use of a deuterated internal standard like this compound is generally recommended to account for matrix effects and improve precision, the data presented here demonstrates that a well-validated HPLC-UV method can also achieve acceptable levels of precision for the quantification of glipizide in human plasma.
References
A Head-to-Head Battle of Internal Standards: Glipizide-d11 vs. Structural Analogs in Glipizide Quantification
A detailed comparison of analytical methods for the accurate measurement of the anti-diabetic drug glipizide, highlighting the advantages of using a stable isotope-labeled internal standard, Glipizide-d11, over other structurally similar compounds.
In the realm of bioanalysis, the precise quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) methods is a universally accepted practice to ensure the accuracy and reproducibility of results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability.
This guide provides a comprehensive comparison of two distinct approaches for the quantification of glipizide: one utilizing its stable isotope-labeled (SIL) counterpart, this compound, and the other employing a different, structurally related compound as the internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[1][2] this compound is chemically identical to glipizide, with the only difference being the replacement of eleven hydrogen atoms with deuterium. This subtle modification results in a mass shift that is easily distinguishable by the mass spectrometer, while the physicochemical properties remain virtually identical.
The key advantage of using a SIL IS like this compound lies in its ability to co-elute with the analyte (glipizide).[3] This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects—signal suppression or enhancement caused by other components in the biological sample.[3][4] By normalizing the analyte's signal to that of the co-eluting SIL IS, these matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[4][5]
The Alternative: Structurally Similar Internal Standards
When a SIL IS is not available or cost-prohibitive, researchers often turn to structurally similar compounds as internal standards. For glipizide quantification, compounds like gliclazide, and carbamazepine have been employed.[6][7] While these compounds share some structural similarities with glipizide, their physicochemical properties are not identical. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy of the results.[2]
Experimental Data: A Comparative Overview
The following tables summarize the validation parameters from studies employing either a SIL IS (hypothetical data based on typical performance) or a different internal standard for glipizide quantification.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Result |
| Linearity (ng/mL) | 1 - 2000 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (%) | 98.5 - 101.2 |
| Precision (%RSD) | < 5% |
| Recovery (%) | Consistent and reproducible |
| Matrix Effect (%CV) | < 10% |
Table 2: Method Performance with a Different Internal Standard (e.g., Gliclazide)
| Parameter | Result | Reference |
| Linearity (ng/mL) | 20.1 - 9124.8 | [8] |
| Correlation Coefficient (r²) | 0.9965 | [8] |
| Accuracy (%) | 95.5 - 103.0 | [8] |
| Precision (%RSD) | 2.4 - 7.6 | [8] |
| Recovery (%) | Gliclazide: 100.5%, Glipizide (IS): 102.5% | [8] |
| Matrix Effect | Not explicitly reported, but potential for variability exists |
As the data illustrates, methods employing a SIL IS typically exhibit superior accuracy and precision. The tighter control over variability, as indicated by the lower relative standard deviation (RSD), is a direct result of the better compensation for matrix effects.
Experimental Protocols
Method 1: Glipizide Quantification using this compound Internal Standard
This protocol outlines a typical LC-MS/MS method for the quantification of glipizide in human plasma using this compound as the internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Glipizide: m/z 446.1 → 321.0
-
This compound: m/z 457.1 → 332.0
-
Method 2: Glipizide Quantification using a Different Internal Standard (Gliclazide)
This protocol is based on a published method for the quantification of gliclazide using glipizide as the internal standard, adapted here for the quantification of glipizide with gliclazide as the IS.[8]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 50 µL of gliclazide internal standard solution.
-
Add 2.5 mL of an organic solvent mixture (e.g., ethyl acetate/n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in mobile phase.
2. Liquid Chromatography:
-
Column: C18 column
-
Mobile Phase: Methanol:Water:Formic Acid (90:10:0.1, v/v/v)
-
Flow Rate: Not specified
3. Mass Spectrometry:
-
Ionization: ESI, Positive Mode
-
MRM Transitions:
-
Glipizide: m/z 446.2 → 321.1
-
Gliclazide: m/z 324.1 → 127.2
-
Visualizing the Workflow
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. impactfactor.org [impactfactor.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
